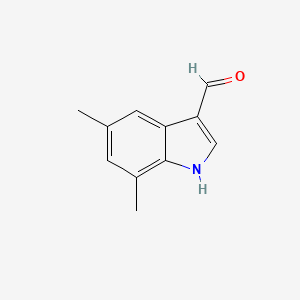
5,7-Dimethyl-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dimethyl-1H-indole-3-carbaldehyde is a chemical compound with the linear formula C11H11NO . It is a pale-yellow to yellow-brown solid . It is a derivative of the indole family, which are ideal precursors for the synthesis of active molecules .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C11H11NO/c1-7-3-8(2)11-10(4-7)9(6-13)5-12-11/h3-6,12H,1-2H3 . This indicates the presence of two methyl groups at the 5th and 7th positions of the indole ring and a carbaldehyde group at the 3rd position . Chemical Reactions Analysis
Indole derivatives, including this compound, have reactivity typical of aromatic aldehydes . They can be easily oxidized to corresponding carboxylic acids . They also participate in various reactions to generate biologically active structures .Physical And Chemical Properties Analysis
This compound has a molecular weight of 173.21 . It is a pale-yellow to yellow-brown solid .科学的研究の応用
5,7-Dimethyl-1H-indole-3-carbaldehyde has been used in a wide range of scientific research applications. For example, it has been used to study the structure and function of proteins, and to study the mechanisms of action of various drugs. This compound has also been used to study the biochemical and physiological effects of various compounds, including those related to cancer, inflammation, and oxidative stress. In addition, this compound has been used to study the effects of environmental toxins on organisms, and to study the effects of various drugs on the central nervous system.
作用機序
Target of Action
5,7-Dimethyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . .
Mode of Action
The mode of action of this compound involves its role as a precursor in the synthesis of biologically active structures . It is used in multicomponent reactions (MCRs), which offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .
Biochemical Pathways
It’s known that indole derivatives are found in many natural products like indole alkaloids, fungal, and marine organisms . They play a significant role in cell biology and have various biological activities .
Result of Action
It’s known that indole derivatives possess various biological activities, ie, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
実験室実験の利点と制限
The main advantage of using 5,7-Dimethyl-1H-indole-3-carbaldehyde in laboratory experiments is that it is a relatively stable compound, and can be easily synthesized. In addition, this compound can be used in a wide range of experiments, including those related to protein structure and function, drug mechanisms of action, and biochemical and physiological effects. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not very soluble in water, which can limit its use in certain experiments. In addition, this compound is not very stable in the presence of light or heat, which can also limit its use in certain experiments.
将来の方向性
There are a number of possible future directions for the use of 5,7-Dimethyl-1H-indole-3-carbaldehyde. For example, further research could be conducted to explore the effects of this compound on other biochemical and physiological processes, such as metabolism, cell signaling, and gene expression. In addition, further research could be conducted to explore the effects of this compound on the central nervous system, as well as its potential use in the treatment of various diseases. Finally, further research could be conducted to explore the potential use of this compound in the development of new drugs and therapies.
合成法
5,7-Dimethyl-1H-indole-3-carbaldehyde is synthesized through the condensation of 4-methyl-1H-indole-3-carbaldehyde with 2-methyl-2-pentanone in the presence of an acid catalyst, such as hydrochloric acid. The reaction is exothermic, and the product is purified by recrystallization from ethanol.
特性
IUPAC Name |
5,7-dimethyl-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-3-8(2)11-10(4-7)9(6-13)5-12-11/h3-6,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFXUBUXUOZLJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CN2)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


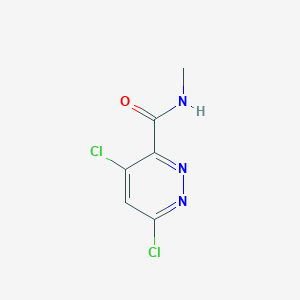

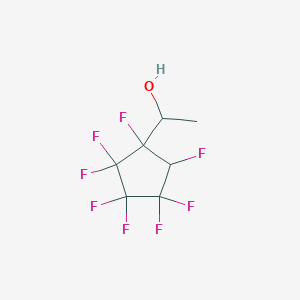
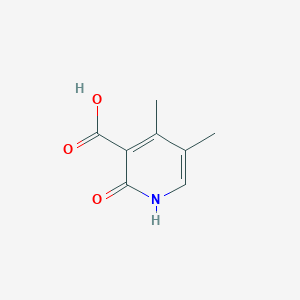
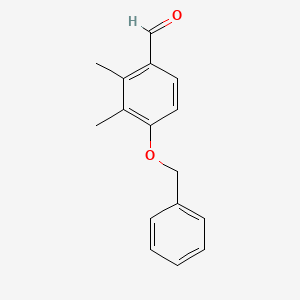


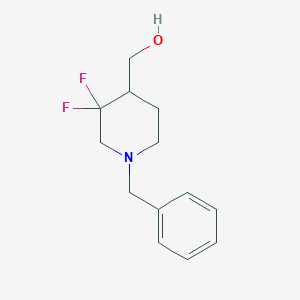
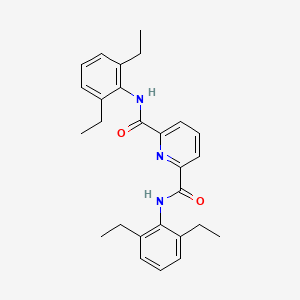


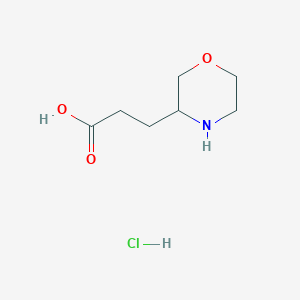
![2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B6357609.png)